REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH2:4][C:5]([O:7]C)=[O:6].[C:9](Cl)(=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11].Cl>[OH-].[Na+]>[CH3:11][C:10]([CH3:13])([CH3:12])[C:9]([NH:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6])=[O:14] |f:0.1,4.5|
|
Name
|
|
Quantity
|
558 mg
|
Type
|
reactant
|
Smiles
|
Cl.NCCC(=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
362 mg
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
were stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
After extracting with ethyl acetate 3 times
|
Type
|
CUSTOM
|
Details
|
by drying under anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |